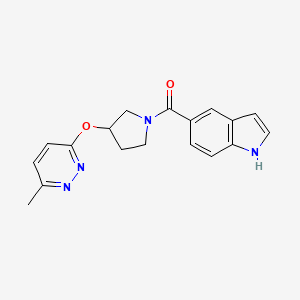

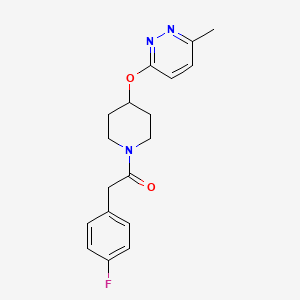

![molecular formula C15H26N2O4 B2620853 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide CAS No. 941995-99-9](/img/structure/B2620853.png)

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide” is a complex organic compound. The “1,4-dioxaspiro[4.5]decan-2-ylmethyl” part suggests that it contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The “isobutyloxalamide” part suggests that it contains an isobutyryl group (a type of acyl group derived from isobutyric acid) and an oxalamide group (a type of amide group derived from oxalic acid).

Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the presence of the spirocyclic ring and the oxalamide group. The spirocyclic ring could potentially undergo reactions at the shared atom, while the oxalamide group could participate in reactions typical of amides, such as hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the spirocyclic ring could influence its shape and rigidity, while the oxalamide group could influence its solubility and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

One study discusses the synthesis and biological evaluation of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. The research identified novel 5-HT1AR partial agonists, emphasizing their neuroprotective activity and potential for pain control through antinociceptive activity. This demonstrates the interest in spirocyclic compounds for developing new strategies for managing pain and neurological disorders (Franchini et al., 2017).

Structure-Affinity/Activity Relationships

Another study focused on the structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane-based ligands at α1 and 5-HT1A receptors. It explored a range of derivatives, identifying promising α1 receptor antagonists and the most potent and efficacious 5-HT1AR agonist. This indicates the utility of spirocyclic compounds in developing selective ligands for neurotransmitter receptors, which could lead to new treatments for conditions related to these receptors' function (Franchini et al., 2014).

Antihypertensive Activity

Further, the antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones was investigated, revealing compounds designed as mixed alpha- and beta-adrenergic receptor blockers. Although not as effective as beta-adrenergic blockers, these compounds demonstrated potential for lowering blood pressure, showcasing the therapeutic potential of spirocyclic compounds in cardiovascular disease management (Caroon et al., 1981).

Safety and Hazards

Zukünftige Richtungen

The study of spirocyclic compounds is an active area of research in organic and medicinal chemistry, due to their complex structures and potential biological activity . Future research on “N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide” could involve further exploration of its synthesis, properties, and potential applications.

Eigenschaften

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-11(2)8-16-13(18)14(19)17-9-12-10-20-15(21-12)6-4-3-5-7-15/h11-12H,3-10H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFFTLSFOGZRAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC1COC2(O1)CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2620771.png)

![Methyl 2-[(3-methylbenzoyl)amino]acetate](/img/structure/B2620779.png)

![N-Methyl-3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide](/img/structure/B2620780.png)

![4-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2620781.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2620783.png)

![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2620784.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2620792.png)